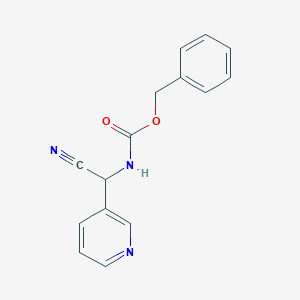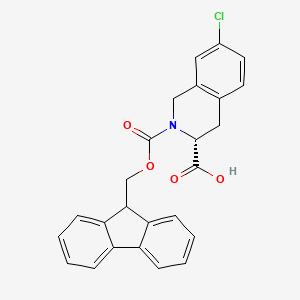
Fmoc-7-Chloro-D-Tic-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-7-Chloro-D-Tic-OH: is a derivative of the amino acid tetrahydroisoquinoline-3-carboxylic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 7th position. This compound is primarily used in solid-phase peptide synthesis due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-7-Chloro-D-Tic-OH typically involves several steps:
Fmoc Protection: The initial step involves protecting the amino group of 7-chloro-D-tetrahydroisoquinoline-3-carboxylic acid with the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions are conducted in industrial reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control measures, including HPLC and NMR spectroscopy, to ensure it meets the required specifications.
化学反应分析
Types of Reactions
Fmoc-7-Chloro-D-Tic-OH: undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can participate in nucleophilic substitution reactions, allowing for further functionalization.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group for subsequent peptide coupling reactions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Fmoc Deprotection: Yields 7-chloro-D-tetrahydroisoquinoline-3-carboxylic acid.
Substitution Reactions: Yields various substituted derivatives depending on the nucleophile used.
科学研究应用
Fmoc-7-Chloro-D-Tic-OH: has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of incorporation into peptide chains.
Drug Development: The compound is used in the development of novel pharmaceuticals, particularly those targeting neurological disorders, due to its structural similarity to neurotransmitters.
Biological Studies: It serves as a building block in the synthesis of biologically active peptides, aiding in the study of protein-protein interactions and enzyme mechanisms.
作用机制
The mechanism of action of Fmoc-7-Chloro-D-Tic-OH in peptide synthesis involves:
Fmoc Protection: The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions.
Deprotection: Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide.
相似化合物的比较
Fmoc-7-Chloro-D-Tic-OH: can be compared with other Fmoc-protected amino acids:
Fmoc-D-Tic-OH: Lacks the chlorine atom, making it less reactive in substitution reactions.
Fmoc-L-Tic-OH: The L-isomer of the compound, which may have different biological activity and reactivity.
Fmoc-7-Bromo-D-Tic-OH: Similar to the chloro derivative but with a bromine atom, which can affect the reactivity and steric properties.
Conclusion
This compound: is a versatile compound with significant applications in peptide synthesis and drug development. Its unique structure allows for various chemical modifications, making it a valuable tool in scientific research.
属性
分子式 |
C25H20ClNO4 |
|---|---|
分子量 |
433.9 g/mol |
IUPAC 名称 |
(3R)-7-chloro-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H20ClNO4/c26-17-10-9-15-12-23(24(28)29)27(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23H,12-14H2,(H,28,29)/t23-/m1/s1 |
InChI 键 |
CGSHLSMQBIOWRE-HSZRJFAPSA-N |
手性 SMILES |
C1[C@@H](N(CC2=C1C=CC(=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
规范 SMILES |
C1C(N(CC2=C1C=CC(=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


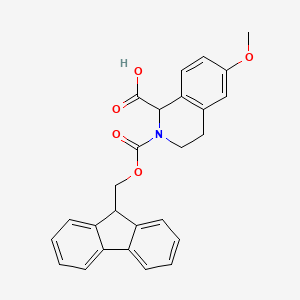
![3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B13513568.png)
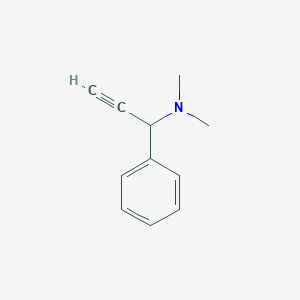
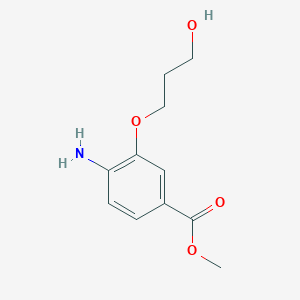
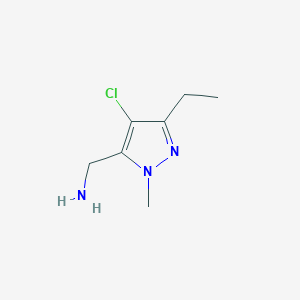
![(2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride](/img/structure/B13513583.png)
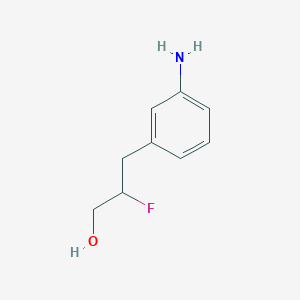
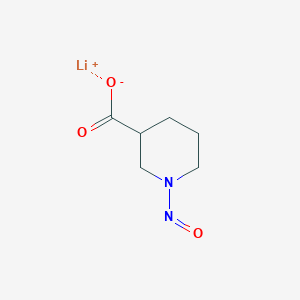
![Dispiro[3.1.36.14]decane-8-sulfonyl chloride](/img/structure/B13513611.png)
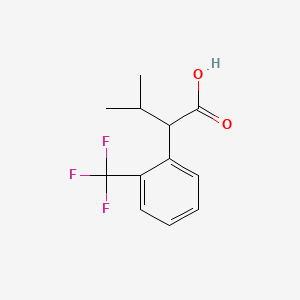
![(3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13513624.png)
![(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13513634.png)
![Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B13513635.png)
